![molecular formula C26H25N5O5 B2864104 Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 877810-41-8](/img/no-structure.png)

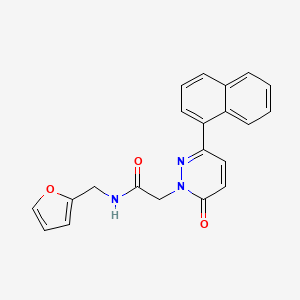

Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

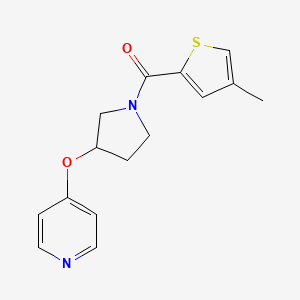

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Evaluation

A study synthesized and evaluated the antimicrobial and antifungal properties of imidazole derivatives. The compounds showed significant in-vitro activity against organisms like S. aureus, E. coli, and C. albicans, with some compounds exhibiting notable activity at specific minimum inhibitory concentrations (MIC values) (S. Khanage et al., 2020).

Spectroscopic and Non-linear Optical Properties

Another research focused on the synthesis of novel tetra substituted imidazoles and their spectroscopic (FT-IR, UV–vis) and non-linear optical properties. The study combined experimental analysis with density functional theory (DFT) calculations, highlighting the compounds' potential in various applications due to their optical properties (M. Ahmad et al., 2018).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Research on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This study provides insights into the medicinal chemistry applications of imidazole derivatives (K. Kucukoglu et al., 2016).

Corrosion Inhibition Efficiency

Imidazole derivatives were synthesized and their corrosion inhibition potential on mild steel in acidic solutions was investigated. The study found that certain imidazole derivatives exhibited up to 96% corrosion inhibition efficiency, suggesting applications in material science and engineering (M. Prashanth et al., 2021).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the reaction of 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde. This intermediate is then reacted with benzyl acetate in the presence of a catalyst to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid", "benzyl acetate", "catalyst" ], "Reaction": [ "Step 1: React 4-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxo-2,3,6,7-tetrahydro-1H-purine-2-carboxylic acid in the presence of a suitable solvent and a base to form 6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-ylacetaldehyde.", "Step 2: Isolate the intermediate and purify it using column chromatography.", "Step 3: React the intermediate with benzyl acetate in the presence of a catalyst such as triethylamine or pyridine to form Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate.", "Step 4: Isolate and purify the final product using column chromatography." ] } | |

| 877810-41-8 | |

Fórmula molecular |

C26H25N5O5 |

Peso molecular |

487.516 |

Nombre IUPAC |

benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-10-12-20(35-4)13-11-19)28(3)26(34)29(24(22)33)14-21(32)36-15-18-8-6-5-7-9-18/h5-13H,14-15H2,1-4H3 |

Clave InChI |

PDYPMOUDFPXTPK-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)

![N-(3,4-dimethoxyphenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2864023.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)